3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one
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Overview
Description
3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one is a heterocyclic compound that features a bromine atom attached to a pyrrolopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a pyrrolopyridine precursor followed by cyclization. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolopyridine derivatives, while oxidation or reduction can lead to different oxidation states of the core structure.
Scientific Research Applications
3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurological disorders.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It is employed in the design and development of chemical probes to investigate biological pathways and molecular targets.
Industrial Applications: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolopyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar core structure but different nitrogen positioning.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: A compound with a bromine atom at a different position on the pyrrolopyridine core.
Uniqueness
3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new chemical entities with potential therapeutic applications.
Properties
Molecular Formula |
C7H7BrN2O |
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Molecular Weight |
215.05 g/mol |
IUPAC Name |
3-bromo-1,4,5,6-tetrahydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h3,10H,1-2H2,(H,9,11) |
InChI Key |
FIWQSBJAUYNNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CN2)Br |
Origin of Product |
United States |
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